molecular formula C14H20N2O4S B2970724 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396853-49-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No.: B2970724
CAS No.: 1396853-49-8
M. Wt: 312.38
InChI Key: ZWAGRRSHQNEXAG-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a complex organic compound characterized by its unique molecular structure This compound features a benzo[d][1,3]dioxole ring, a urea group, and a hydroxy-methylthio butyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxole derivatives. The key steps include:

  • Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of appropriate precursors such as catechol derivatives.

  • Introduction of the urea group: The urea moiety is introduced through a reaction with isocyanates or urea derivatives.

  • Attachment of the hydroxy-methylthio butyl group: This involves the reaction of the intermediate with appropriate reagents to introduce the hydroxy and methylthio functionalities.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the urea group or other functional groups within the molecule.

  • Substitution: Substitution reactions can occur at various positions on the benzo[d][1,3]dioxole ring, introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amine derivatives and other reduced forms.

  • Substitution: A variety of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(piperidin-1-yl)prop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole ring but has a different substituent on the urea group.

  • 5-(Benzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane: Another compound with a similar core structure but different functional groups.

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a urea functional group, which is known to influence its biological activity. The molecular formula is C13H17N2O3S, and it possesses the following structural characteristics:

  • Benzo[d][1,3]dioxole Ring : This aromatic system is often associated with various bioactive compounds.
  • Urea Moiety : The urea group is critical for biological interactions and can enhance solubility and bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of urea compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL in some cases, suggesting potent activity against microbial pathogens .

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For example, derivatives containing the benzo[d][1,3]dioxole ring have demonstrated antiproliferative activity against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The inhibition of cell proliferation was linked to the ability of these compounds to interfere with critical signaling pathways like PI3K/mTOR .

In one study, a related compound exhibited IC50 values ranging from 0.3 to 0.45 μM against several cancer cell lines, indicating strong anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzo[d][1,3]dioxole and urea moieties can significantly impact potency and selectivity.

Key Findings in SAR Studies:

  • Substituents on the Benzo Ring : The presence of lipophilic groups can enhance activity due to improved membrane permeability.
  • Urea Modifications : Alterations in the alkyl groups attached to the urea nitrogen can lead to variations in biological activity, with certain configurations yielding higher potency against cancer cell lines .

Study on Anticancer Activity

A recent study synthesized several derivatives of urea and tested their efficacy against multiple cancer cell lines. One compound demonstrated a significant reduction in tumor growth in an S180 homograft model in mice, suggesting its potential as a therapeutic agent .

Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested for their ability to inhibit bacterial growth. Results indicated that specific modifications led to enhanced antibacterial activity compared to standard controls .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-14(18,5-6-21-2)8-15-13(17)16-10-3-4-11-12(7-10)20-9-19-11/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAGRRSHQNEXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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